Fmoc-7-methyl-DL-tryptophan
Overview
Description
Fmoc-7-methyl-DL-tryptophan, also known as 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents like methanol and dimethyl sulfoxide but insoluble in water .
Mechanism of Action
Target of Action
Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, a common amino acid found in proteins It is commonly used in peptide synthesis and as a building block for the synthesis of various bioactive peptides .
Mode of Action
The addition of the Fmoc group (fluoren-9-ylmethoxycarbonyl) provides protection for the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-methyl-DL-tryptophan involves several steps:
Condensation Reaction: 9-fluorenecinol and formaldehyde undergo a condensation reaction to produce 9H-fluorene-9-formaldehyde.
Further Condensation: 9H-fluorene-9-formaldehyde is then condensed with dimethylcarbamate methyl ester to obtain 9H-fluorene-9-methoxycarbaldehyde.
Reaction with Silver Formate: 9H-fluorene-9-methoxycarbaldehyde reacts with silver formate to yield 2-(((9H-fluoren-9-yl)methoxy)carbonyl)formic acid.
Final Condensation: This intermediate is then condensed with indoleacetic acid methyl ester to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Fmoc group can be substituted under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Free 7-methyl-DL-tryptophan after Fmoc removal.
Scientific Research Applications
Fmoc-7-methyl-DL-tryptophan has a wide range of applications in scientific research:
Peptide Synthesis: It is commonly used in solid-phase peptide synthesis as a building block for bioactive peptides.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique structural properties.
Protein-Protein Interaction Studies: It helps in studying the interactions between proteins and other biomolecules.
Biological Research: Used in various biological assays to understand cellular processes and molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Fmoc-tryptophan: Similar structure but lacks the methyl group on the indole ring.
Fmoc-5-methyl-DL-tryptophan: Methyl group is positioned differently on the indole ring.
Fmoc-3-methyl-DL-tryptophan: Methyl group is on the third position of the indole ring.
Uniqueness
Fmoc-7-methyl-DL-tryptophan is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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